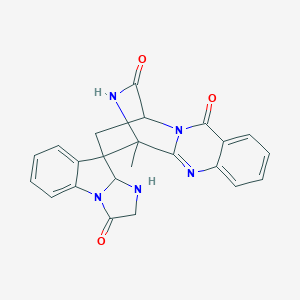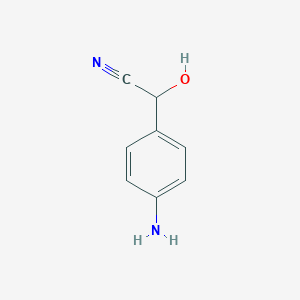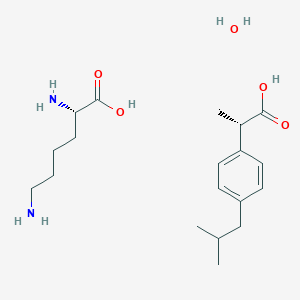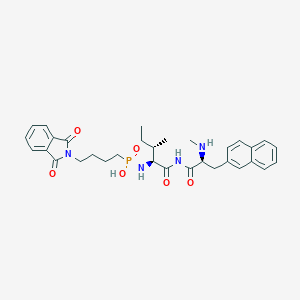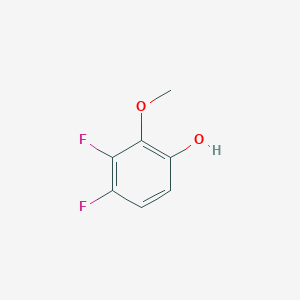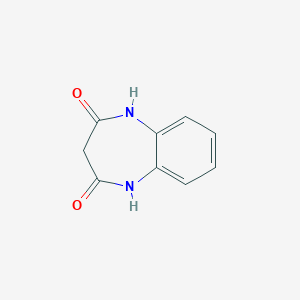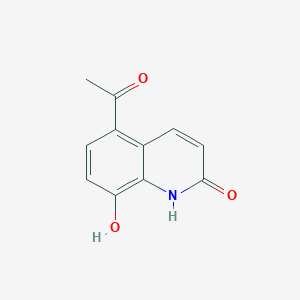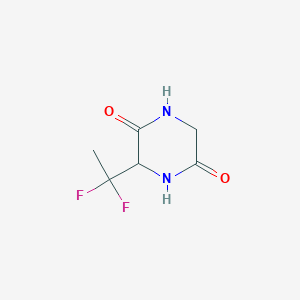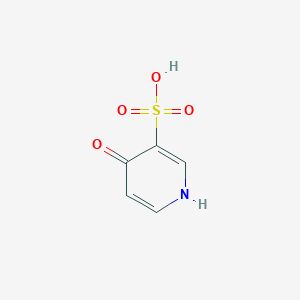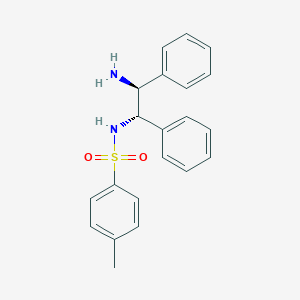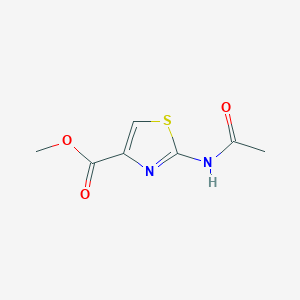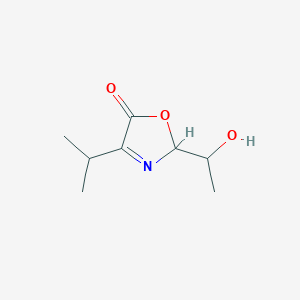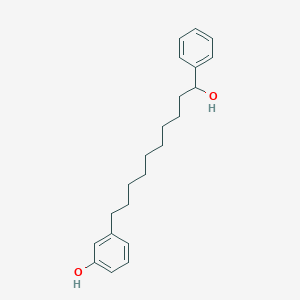
3-(10-Hydroxy-10-phenyldecyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10-Hydroxy-10-phenyldecyl)phenol, also known as HPE, is a synthetic compound that belongs to the family of phenolic compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 350.51 g/mol. HPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of several chronic diseases. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to inhibit the growth of cancer cells and induce their death.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its potential therapeutic properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on 3-(10-Hydroxy-10-phenyldecyl)phenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Conclusion
In conclusion, 3-(10-Hydroxy-10-phenyldecyl)phenol is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Synthesis Methods
3-(10-Hydroxy-10-phenyldecyl)phenol can be synthesized by the reaction of phenol with 10-phenyldecyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C for 12-16 hours. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
3-(10-Hydroxy-10-phenyldecyl)phenol has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
155233-36-6 |
|---|---|
Product Name |
3-(10-Hydroxy-10-phenyldecyl)phenol |
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-(10-hydroxy-10-phenyldecyl)phenol |
InChI |
InChI=1S/C22H30O2/c23-21-16-11-13-19(18-21)12-7-4-2-1-3-5-10-17-22(24)20-14-8-6-9-15-20/h6,8-9,11,13-16,18,22-24H,1-5,7,10,12,17H2 |
InChI Key |
MFDBSKOHHOKJHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
synonyms |
kneglomeratanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



